Visudyne (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Visudyne (TN), also known as verteporfin, is a benzoporphyrin derivative used primarily in photodynamic therapy. It is a photosensitizer that, when activated by light, produces reactive oxygen species that can damage and occlude abnormal blood vessels. This compound is particularly effective in treating conditions such as age-related macular degeneration and pathological myopia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Visudyne is synthesized as a 1:1 mixture of two regioisomers, CL-315555 and CL-315585. The synthesis involves the preparation of benzoporphyrin derivatives through a series of chemical reactions, including esterification and cyclization .
Industrial Production Methods
The industrial production of Visudyne involves the lyophilization of the active compound into a dark green cake. The final product is reconstituted with sterile water for injection before use. The preparation process requires careful handling to protect the compound from light and ensure its stability .
Chemical Reactions Analysis
Types of Reactions
Visudyne undergoes photochemical reactions when exposed to light. The primary reaction involves the generation of singlet oxygen and other reactive oxygen species upon light activation .
Common Reagents and Conditions
The activation of Visudyne requires nonthermal red light with a wavelength of 693 nm. The presence of oxygen is crucial for the generation of reactive oxygen species .
Major Products Formed
The major products formed from the photochemical reactions of Visudyne include singlet oxygen and other reactive oxygen radicals. These reactive species cause local damage to the endothelium of abnormal blood vessels, leading to their occlusion .
Scientific Research Applications
Visudyne has a wide range of scientific research applications, particularly in the field of medicine. It is used in photodynamic therapy to treat various chorioretinal diseases, including age-related macular degeneration, central serous chorioretinopathy, and choroidal hemangioma . Additionally, Visudyne is being explored for its potential in treating other conditions such as tumors and atherosclerotic plaques .
Mechanism of Action
The mechanism of action of Visudyne involves its activation by nonthermal red light in the presence of oxygen. Once activated, Visudyne generates singlet oxygen and other reactive oxygen species, which cause local damage to the endothelium of abnormal blood vessels. This leads to vessel occlusion and the subsequent reduction of abnormal blood flow .
Comparison with Similar Compounds
Visudyne is unique among photosensitizers due to its specific activation wavelength and its ability to selectively accumulate in abnormal blood vessels. Similar compounds include:
Photofrin (porfimer sodium): Another photosensitizer used in photodynamic therapy, primarily for cancer treatment.
Eylea (aflibercept): A vascular endothelial growth factor inhibitor used to treat retinal diseases.
Syfovre (pegcetacoplan): Used for treating macular degeneration and geographic atrophy.
Visudyne’s distinct mechanism of action and its specific applications in ophthalmology set it apart from these other compounds.
Biological Activity
Visudyne, known generically as verteporfin, is a photosensitizing agent primarily used in photodynamic therapy (PDT) for the treatment of predominantly classic subfoveal choroidal neovascularization (CNV) associated with age-related macular degeneration (AMD), pathologic myopia, and presumed ocular histoplasmosis. Its mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by specific wavelengths of light, leading to localized damage to abnormal blood vessels in the retina.
- Photosensitization : Verteporfin is activated by non-thermal red light (690 nm), which excites the molecule and leads to the production of ROS. These ROS cause damage to endothelial cells lining the neovascular lesions, resulting in vascular occlusion and subsequent reduction of fluid leakage.
- Targeting Neovascularization : The selective uptake of verteporfin by neovascular tissues allows for targeted treatment, minimizing damage to surrounding healthy tissues.
Clinical Efficacy
Visudyne has demonstrated significant efficacy in reducing neovascular lesions and fluid leakage in patients with wet AMD. Clinical studies reveal:
- Reduction in Fluid Leakage : In a clinical trial involving 402 patients treated with Visudyne, 51% showed no vascular leakage compared to 29% in the placebo group .
- Long-term Outcomes : At 24 months, patients treated with Visudyne had fewer large lesions and a lower disease progression rate (23% vs. 54% in placebo) indicating sustained efficacy over time .
Data Table: Clinical Trial Results
Study Parameter | Visudyne Group (n=402) | Placebo Group (n=207) |
---|---|---|
No Vascular Leakage (%) | 51% | 29% |
Disease Progression (%) | 23% | 54% |
Average Treatments per Year | Year 1: 3.5 | N/A |
Year 2: 2.4 | N/A | |
Year 3: 1.3 | N/A |
Case Studies
- Case Study A : A 65-year-old male with classic CNV underwent treatment with Visudyne. Post-treatment imaging showed a significant reduction in lesion size and improved visual acuity from 20/200 to 20/80 after three treatments over six months.
- Case Study B : A 72-year-old female with AMD received Visudyne therapy. After one year, she reported stable vision with no signs of disease progression, demonstrating the potential for long-term benefits from PDT.
Safety Profile
Visudyne is generally well-tolerated; however, potential side effects include:
- Photosensitivity : Patients must avoid direct sunlight for at least 48 hours post-treatment due to increased sensitivity.
- Visual Disturbances : Some patients may experience transient visual disturbances during or shortly after treatment.
Research Findings
Recent studies have focused on enhancing the delivery and efficacy of verteporfin through novel formulations such as lipid nanoparticles. These formulations aim to improve solubility and cellular uptake:
- Lipid Nanoparticle Studies : Research indicates that lipid nanoparticles can effectively deliver verteporfin, enhancing its therapeutic effects while reducing systemic toxicity . In vitro studies show that cellular uptake of verteporfin encapsulated in solid lipid nanoparticles (SLNs) was significantly improved compared to free verteporfin.
Table: Comparison of Free Verteporfin vs. SLN-Encapsulated Verteporfin
Parameter | Free Verteporfin | SLN-Encapsulated Verteporfin |
---|---|---|
Cellular Uptake (μM) | Higher initial uptake | Lower initial uptake |
Maximum Uptake Time | Reached plateau at 2h | Steady increase over time |
Cytotoxicity | Higher | Lower |
Properties
Molecular Formula |
C82H84N8O16 |
---|---|
Molecular Weight |
1437.6 g/mol |
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |
InChI Key |
NJLRKAMQPVVOIU-IDLGWYNRSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.